Comprehensive Technical Guide on Propane-1,3-diol Sodium Salt: Molecular Architecture, Properties, and Synthetic Applications
Comprehensive Technical Guide on Propane-1,3-diol Sodium Salt: Molecular Architecture, Properties, and Synthetic Applications
Executive Summary
Propane-1,3-diol sodium salt (also known as sodium 3-hydroxypropan-1-olate or trimethylene glycol monosodium salt) is a highly versatile alkoxide intermediate utilized extensively in advanced organic synthesis, pharmaceutical development, and materials science[1]. By selectively deprotonating one or both hydroxyl groups of 1,3-propanediol, chemists generate highly reactive nucleophiles capable of participating in SN2 substitutions, ring-expansions, and complex macrocyclizations. This whitepaper provides a rigorous, field-proven analysis of its chemical properties, handling protocols, and applications in synthesizing cardiolipin analogues, organotin reagents, and phosphorus-selenium macro-heterocycles.
Chemical Structure & Molecular Dynamics
The molecular architecture of propane-1,3-diol sodium salt ( C3H7NaO2 ) consists of a three-carbon aliphatic chain terminating in a hydroxyl group at one end and a sodium alkoxide at the other[1].
The fundamental reactivity of this compound is driven by the high charge density on the alkoxide oxygen. Unlike neutral alcohols, the alkoxide is a powerful nucleophile and a strong base. The presence of the unreacted terminal hydroxyl group in the monosodium salt provides a unique bifunctionality, allowing it to act as an asymmetric building block. When the disodium salt ( C3H6Na2O2 ) is formed, the molecule becomes a potent bidentate nucleophile, ideal for bridging reactions and macrocycle formation[2][3].
Physical and Chemical Properties
To facilitate experimental design, the quantitative physical and structural properties of propane-1,3-diol sodium salt are summarized in Table 1.
Table 1: Quantitative Data and Identifiers | Property | Value | Source | | :--- | :--- | :--- | | IUPAC Name | sodium 3-hydroxypropan-1-olate |[1] | | Molecular Formula | C3H7NaO2 |[1] | | Molecular Weight | 98.08 g/mol |[1] | | Exact Mass | 98.034 Da |[1] | | Topological Polar Surface Area (TPSA) | 43.3 Ų |[1] | | CAS Registry Number (Monosodium) | 54481-30-0, 59571-05-0 |[1] | | CAS Registry Number (Disodium) | 37480-93-6 |[2] |
Experimental Protocols: Synthesis & Validation
The synthesis of propane-1,3-diol sodium salt requires strict adherence to anhydrous techniques. The following protocol details the preparation of the monosodium salt using a self-validating methodology designed to ensure high yield and purity.
Step-by-Step Methodology: Preparation of the Monosodium Salt
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Equipment Preparation : Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser topped with an argon inlet.
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Causality: Alkoxides are highly sensitive to moisture; ambient water will rapidly protonate the product back to 1,3-propanediol and sodium hydroxide, degrading the yield and purity.
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Reagent Loading : Add 60% Sodium Hydride (NaH) dispersion in mineral oil (1.0 eq, 0.1 mol) to the flask. Wash the NaH with anhydrous hexane (3 x 20 mL) to remove the mineral oil, carefully decanting the solvent via syringe under positive argon pressure.
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Causality: Residual mineral oil can interfere with downstream crystallization, phase separations, and the purity of the final pharmaceutical intermediates.
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Solvent and Substrate Addition : Suspend the washed NaH in 50 mL of anhydrous tetrahydrofuran (THF). Cool the flask to 0°C using an ice bath. Place anhydrous 1,3-propanediol (1.0 eq, 0.1 mol) in the dropping funnel and add it dropwise over 30 minutes.
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Causality: The deprotonation of the alcohol is highly exothermic. Dropwise addition at 0°C prevents solvent boil-off and suppresses potential side reactions.
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Reaction Execution & Validation : Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2-4 hours.
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Self-Validation System: Monitor the argon bubbler. The reaction is complete when the evolution of hydrogen gas ( H2 ) completely ceases. For rigorous quantitative validation, extract a 0.1 mL aliquot, quench with D2O , and analyze via 1H -NMR; the disappearance of the broad hydroxyl proton peak corresponding to the reacted terminus confirms 100% conversion.
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Isolation : Concentrate the mixture under reduced pressure using a Schlenk line or rotary evaporator to yield a white, highly hygroscopic solid. Store immediately in a glovebox under an inert atmosphere.
Figure 1: Mechanistic workflow for the controlled synthesis of propane-1,3-diol monosodium salt.
Applications in Advanced Synthesis & Drug Development
Synthesis of Cardiolipin Analogues
In lipid chemistry and targeted drug delivery research, the disodium salt of 1,3-propanediol serves as a critical structural bridge. It has been successfully utilized in the synthesis of cardiolipin analogues, specifically bis(dipalmitoyl-D,L-alpha-glycerylphosphoryl)-1,3-propanediol disodium salt[4]. The use of the disodium salt allows for a simultaneous dual nucleophilic attack on phosphorylated lipid precursors. This enables the symmetric bridging characteristic of cardiolipin structures, which are essential for mitochondrial membrane studies and liposomal drug formulations[4].
Construction of Phosphorus-Selenium Macro-heterocycles
Advanced materials and organometallic research frequently leverage the disodium salt (disodium propane-1,3-bis(olate)) to construct complex macro-heterocycles[3]. By reacting the disodium salt with Woollins' reagent (a phosphorus-selenium compound), researchers can induce the cleavage of the P2S2 four-membered ring. This reaction yields disodium bis(phenylphosphonodiselenoate) intermediates, which subsequently form nine- to fifteen-membered phosphorus-selenium macro-heterocycles[3]. The di-alkoxide acts as a precise bidentate nucleophile, effectively expanding the ring system while maintaining high stereochemical control[3].
Williamson Ether Synthesis
The monosodium salt is the foundational nucleophile in the preparation of symmetric and asymmetric ethers via the Williamson ether synthesis[5]. For example, the synthesis of 3,3'-oxydipropanol involves the direct reaction of sodium 3-hydroxypropoxide with 3-chloro-1-propanol[5]. The alkoxide displaces the chloride ion in a classic SN2 mechanism, a reaction driven thermodynamically forward by the precipitation of sodium chloride[5].
This methodology is also applied to synthesize specialized organotin research tools, such as 3-[(tributylstannyl)methoxy]-1-propanol, by reacting the sodium salt with tributyltin chloride ( Bu3SnCl ) in anhydrous THF at 60–70°C[6].
Figure 2: SN2 application pathway of propane-1,3-diol sodium salt in drug and material synthesis.
Handling, Safety, and Storage Protocols
Due to its basicity and nucleophilicity, propane-1,3-diol sodium salt is highly hygroscopic and susceptible to degradation upon exposure to atmospheric moisture and carbon dioxide.
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Storage : Must be stored in tightly sealed containers under an inert atmosphere (Argon or Nitrogen) at temperatures below 25°C.
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Handling : All transfers should be conducted inside a glovebox or using standard Schlenk line techniques to prevent the absorption of water, which generates corrosive sodium hydroxide.
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Toxicity : As an alkoxide, it is a severe skin and eye irritant. Standard PPE, including nitrile gloves, safety goggles, and a lab coat, are mandatory during handling.
Sources
- 1. Propane-1,3-diol, sodium salt | C3H7NaO2 | CID 23678824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. An efficient route for the synthesis of phosphorus–selenium macro-heterocycles - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC40515J [pubs.rsc.org]
- 4. ON THE CARDIOLIPIN ANALOGUES. SYNTHESES OF DIPALMITOYL-D,L-ALPHA-GLYCERYLPHOSPHORYLPROPANOL SODIUM SALT AND BIS(DIPALMITOYL-D,L-ALPHA-GLYCERYLPHOSPHORYL)-1,3-PROPANEDIOL DISODIUM SALT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,3'-Oxydipropanol | 2396-61-4 | Benchchem [benchchem.com]
- 6. evitachem.com [evitachem.com]
